molecular formula C8H10NSi B575064 Pyridine, 3-(3-silylpropyl)- (9CI) CAS No. 178110-88-8

Pyridine, 3-(3-silylpropyl)- (9CI)

Cat. No.: B575064
CAS No.: 178110-88-8
M. Wt: 148.26
InChI Key: QKVVOJPDPQIHSG-UHFFFAOYSA-N
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Description

The silyl group (typically trimethylsilyl or similar) introduces steric bulk and hydrophobicity, which can influence reactivity, solubility, and electronic properties.

Properties

CAS No.

178110-88-8

Molecular Formula

C8H10NSi

Molecular Weight

148.26

IUPAC Name

3-pyridin-3-ylpropylsilicon

InChI

InChI=1S/C8H10NSi/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7H,2,4,6H2

InChI Key

QKVVOJPDPQIHSG-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCC[Si]

Synonyms

Pyridine, 3-(3-silylpropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2- vs. 3-Substituted Silylpropyl Pyridines

A key analog is Pyridine, 2-[3-(trimethylsilyl)propyl]- (9CI) (CAS 137017-72-2, ), a positional isomer with the silylpropyl group at the 2-position. Key differences include:

  • Electronic Effects : The 3-position in pyridine is meta to the nitrogen, leading to distinct electronic interactions compared to the 2-position (ortho). This affects directing behavior in electrophilic substitution reactions.
  • Physical Properties :
Property 2-[3-(Trimethylsilyl)propyl]pyridine (9CI) Inferred for 3-(3-Silylpropyl)pyridine
Molecular Formula C₁₁H₁₉NSi Likely identical
Boiling Point 239.1±23.0 °C Expected to differ slightly
Density 0.890±0.06 g/cm³ Similar range predicted
pKa 6.05±0.12 Higher due to meta substitution?

Substituent-Type Comparisons

3-Pyridinecarboxaldehyde, 6-(methylthio)- (9CI) ()
  • Substituent : Methylthio (-SMe) and aldehyde (-CHO) groups.
  • Impact :
    • The aldehyde group increases electrophilicity, enabling nucleophilic addition reactions, unlike the inert silylpropyl group.
    • Methylthio provides moderate electron-donating effects, contrasting with the electron-withdrawing silyl group.
3-Pyridinemethanol, α-cyclopropyl- (9CI) (CAS 155047-86-2, )
  • Substituent: Cyclopropylmethanol.
  • Impact: The hydroxyl (-OH) group enhances hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic silylpropyl group.

Fluorophore-Containing Pyridine Derivatives ()

  • Fluorescence : Larger aromatic systems (e.g., anthracene in compound 5, 9CI) enhance fluorescence, whereas smaller rings (e.g., compounds 3–4) lack significant signals .

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